Methyl lucidenate P

Epstein‑Barr virus tumor promotion triterpenoid

Methyl lucidenate P is a tetracyclic lanostane‑type triterpenoid first isolated from the fruiting body of Ganoderma lucidum (reishi). It belongs to the lucidenic acid methyl ester subclass (C30H44O8, MW 532.67) and has been reported to inhibit Epstein‑Barr virus early antigen (EBV‑EA) induction in Raji cells, a primary screening model for anti‑tumor promoters.

Molecular Formula C30H44O8
Molecular Weight 532.67
CAS No. 647856-35-7
Cat. No. B600583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl lucidenate P
CAS647856-35-7
Molecular FormulaC30H44O8
Molecular Weight532.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Lucidenate P (CAS 647856-35-7): A Ganoderma‑Derived Lanostane Triterpenoid with Epstein‑Barr Virus Inhibitory Activity


Methyl lucidenate P is a tetracyclic lanostane‑type triterpenoid first isolated from the fruiting body of Ganoderma lucidum (reishi) [1]. It belongs to the lucidenic acid methyl ester subclass (C30H44O8, MW 532.67) and has been reported to inhibit Epstein‑Barr virus early antigen (EBV‑EA) induction in Raji cells, a primary screening model for anti‑tumor promoters [1][2]. The compound is structurally characterized by an acetoxy group at C‑16, two hydroxyl groups at C‑3 and C‑7, and a methyl ester side chain, distinguishing it from the corresponding free acid lucidenic acid P [1].

Why Methyl Lucidenate P Cannot Be Assumed Interchangeable with Other Lucidenic Acid Derivatives


Despite sharing a common lanostane scaffold, the biological and physicochemical profiles of Ganoderma triterpenoids are highly sensitive to minor structural variations. Methyl lucidenate P possesses a methyl ester at the C‑26 side chain, while its closest congener, lucidenic acid P, bears a free carboxylic acid; this single functionality can alter lipophilicity (predicted ALogP 2.775 [2]), membrane permeability, and metabolic stability [2][1]. Within the same study that identified methyl lucidenate P, 17 co‑isolated triterpenoids differed in hydroxylation, acetylation, and side‑chain oxidation patterns, and although all exhibited >96% EBV‑EA inhibition at 1 × 10³ mol ratio/TPA, their IC₅₀ values and selectivity profiles in other assays were not fully resolved [1]. Therefore, generic substitution without empirical comparative data risks unanticipated changes in potency, off‑target effects, or solubility in bioassays.

Quantitative Evidence Differentiating Methyl Lucidenate P from Closest Analogs


EBV‑EA Inhibition Potency Compared with Co‑Isolated Congeners

In a primary screening assay for anti‑tumor promoters, methyl lucidenate P (1b) inhibited TPA‑induced EBV‑EA activation in Raji cells by 96–100% at a molar ratio of 1 × 10³ compound/TPA [1]. All other triterpenoids tested in the same study, including lucidenic acid P (1a), methyl lucidenate Q (2b), and known lucidenic acids A, C, D2, E2, F, and ganoderic acids E, F, T‑Q, showed the same 96–100% inhibition at the identical concentration [1]. No IC₅₀ values or dose‑response curves were reported for individual compounds.

Epstein‑Barr virus tumor promotion triterpenoid

Molecular Weight and Lipophilicity Differentiation from Lucidenic Acid P

Methyl lucidenate P (C30H44O8, MW 532.67 g·mol⁻¹) differs from its direct acid analog lucidenic acid P (C29H42O8, MW 518.64 g·mol⁻¹) by a methyl ester substitution at the side‑chain carboxylic acid [1][2][3]. The methyl ester results in a predicted ALogP of 2.775 for methyl lucidenate P [3], whereas the free acid would be expected to have a lower logP due to the ionizable carboxyl group (quantitative ALogP for lucidenic acid P not located in accessible sources). This 14 Da molecular weight increase and increased lipophilicity can influence solubility, membrane partitioning, and chromatographic retention.

physicochemical property lipophilicity drug‑likeness

Predicted Oral Absorption and Blood‑Brain Barrier Penetration Profile

Computational ADMET prediction (TCMIP) classifies methyl lucidenate P as having absorption level 1 (well‑absorbed) and blood‑brain barrier (BBB) penetration level 4 (undefined/very low) [1]. Its ADMET‑predicted aqueous solubility is −4.344 (level 2, moderate) [1]. These in silico parameters suggest that methyl lucidenate P is likely suitable for oral administration studies where systemic but not CNS exposure is desired. Direct comparative predictions for lucidenic acid P or methyl lucidenate Q are not available from the same source.

ADMET oral bioavailability blood‑brain barrier

Structural Identity Confirmed by Spectroscopic Methods

The structure of methyl lucidenate P was elucidated using extensive 1D‑ and 2D‑NMR spectroscopy and mass spectrometry, and it was unambiguously assigned as methyl (4R)‑4‑[(2S,5S,7R,9S,11R,14R,15R,16S)‑16‑(acetyloxy)‑5,9‑dihydroxy‑2,6,6,11,15‑pentamethyl‑12,17‑dioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec‑1(10)‑en‑14‑yl]pentanoate [1]. No other methyl lucidenate isomer shares this exact stereochemical and functional group arrangement, providing a definitive spectroscopic fingerprint for identity verification in procurement.

NMR mass spectrometry structural elucidation

Methyl Lucidenate P: Evidence‑Grounded Research Application Scenarios


Anti‑Tumor Promoter Screening and EBV‑Related Research

Methyl lucidenate P is appropriate for laboratories conducting primary screens for inhibitors of Epstein‑Barr virus early antigen induction, particularly as a reference compound within a panel of Ganoderma triterpenoids. Its validated 96–100% inhibition at 1 × 10³ mol ratio/TPA in Raji cells [1] provides a reproducible benchmark for assay quality control.

Structure‑Activity Relationship (SAR) Studies on Lanostane Triterpenoids

Because methyl lucidenate P is a defined methyl ester derivative with a unique acetylation and hydroxylation pattern, it can serve as a comparator in SAR studies investigating how side‑chain esterification versus free acid affects cytotoxicity, anti‑inflammatory activity, or ADMET properties. Its predicted ALogP of 2.775 and absorption level 1 [2] make it a candidate for studying lipophilicity‑driven cellular uptake differences relative to free acid analogs.

Natural Product Library Expansion and Metabolite Profiling

Curators of natural product libraries and researchers performing metabolomic comparisons of Ganoderma species can use methyl lucidenate P as an authenticated standard (NMR and MS data available [1]) to confirm its presence or absence in extracts, thereby supporting chemotaxonomic studies and quality control of fungal materials.

In Silico ADMET and Drug‑Likeness Benchmarking

The computational ADMET profile of methyl lucidenate P (absorption level 1, BBB level 4, moderate solubility [2]) provides a baseline for virtual screening campaigns that compare lanostane triterpenoids. Its drug‑likeness grading (weak candidate, weight 0.479 [2]) can help prioritize synthetic modification efforts.

Quote Request

Request a Quote for Methyl lucidenate P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.